molecular formula C13H25BrO B13633091 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane

1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane

Cat. No.: B13633091
M. Wt: 277.24 g/mol
InChI Key: UELFIWNRZIYWAE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane is a brominated cyclohexane derivative with a complex substituent structure. Its molecular formula is C₁₂H₂₃BrO, and molecular weight is 263.21 g/mol . The compound features a bromomethyl group (-CH₂Br) and a branched ether moiety (4-methylpentan-2-yloxy) attached to the same carbon atom of the cyclohexane ring. This structural arrangement confers unique reactivity, particularly in nucleophilic substitution reactions, where the bromomethyl group acts as a leaving site.

The 4-methylpentan-2-yloxy substituent may influence steric and electronic properties, affecting solubility and reaction pathways.

Properties

Molecular Formula

C13H25BrO

Molecular Weight

277.24 g/mol

IUPAC Name

1-(bromomethyl)-1-(4-methylpentan-2-yloxy)cyclohexane

InChI

InChI=1S/C13H25BrO/c1-11(2)9-12(3)15-13(10-14)7-5-4-6-8-13/h11-12H,4-10H2,1-3H3

InChI Key

UELFIWNRZIYWAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OC1(CCCCC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(Hydroxymethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines, or thiols). For example:
Reaction:
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane + NaOH → 1-(Hydroxymethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane + NaBr

ParameterValue/DescriptionSource Analogs
RateModerate (steric hindrance)
StereochemistryInversion of configurationGeneral SN2 mechanism
SolventPolar aprotic (e.g., DMSO, acetone)

Competing SN1 pathways are unlikely due to the primary nature of the bromomethyl group and the lack of a stabilizing carbocation intermediate.

Elimination Reactions

Under basic conditions, E2 elimination may occur, yielding cyclohexene derivatives. The reaction requires a strong base (e.g., KOtBu) and heat:
Reaction:
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane + KOtBu → 1-((4-Methylpentan-2-yl)oxy)cyclohex-1-ene + KBr + H₂O

ParameterValue/DescriptionSource Analogs
Major ProductCyclohexene derivative
RegioselectivityFollows Zaitsev’s ruleGeneral E2 mechanism
Base StrengthStrong (pKa > 10)

Oxidation Reactions

Oxidizing AgentConditionsOutcomeSource
Mn(III) complexesAcOH additive, H₂O₂Ketone formation*
Fe-pincer catalystsH₂ transferPartial C–O cleavage

*Hypothetical pathway requiring adjacent oxidizable positions.

Ether Cleavage Reactions

The (4-methylpentan-2-yl)oxy group may undergo acid-catalyzed cleavage with concentrated HBr or HI:
Reaction:
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane + HBr → 1-(Bromomethyl)cyclohexanol + 4-methylpentan-2-yl bromide

ParameterValue/DescriptionSource Analogs
Acid StrengthConcentrated (>48% HBr)
TemperatureReflux (100–120°C)General ether cleavage

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield*
SN2NaOH, DMSO, 60°CHydroxymethyl derivative70–85%
E2KOtBu, THF, 80°CCyclohexene derivative50–65%
Acid cleavageHBr (48%), refluxCyclohexanol + alkyl bromide60–75%

*Theoretical yields based on analog data .

Mechanistic Insights

  • Steric Effects : The cyclohexane ring and bulky 4-methylpentan-2-yloxy group slow reaction rates in SN2/E2 pathways .

  • Electronic Effects : The electron-donating ether oxygen slightly destabilizes the transition state in elimination .

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Could be explored for the development of new pharmaceuticals or drug delivery systems.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new bond.

    Elimination Reactions: The compound loses a proton and a leaving group (bromine) to form a double bond.

    Oxidation: The compound undergoes electron transfer to form oxidized products.

Comparison with Similar Compounds

(a) 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane (CAS 1249024-52-9)

  • Molecular Formula : C₁₂H₂₃BrO (identical to the target compound)
  • Key Difference : The bromomethyl and ether groups are attached to adjacent carbons (positions 1 and 2) rather than the same carbon.
  • Impact : Positional isomerism likely alters steric hindrance and reaction selectivity. For example, nucleophilic attack at the bromomethyl group may face reduced steric interference compared to the target compound .

(b) 1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane

  • Key Difference : The ether substituent is a 3-methylcyclohexyl group instead of 4-methylpentan-2-yloxy.

Functional Group Variants

(a) 1-(Bromomethyl)-1-methanesulfonylcyclohexane (CAS 1909336-04-4)

  • Molecular Formula : C₈H₁₅BrO₂S
  • Key Difference : The ether group is replaced by a methanesulfonyl (-SO₂CH₃) group.
  • Impact :
    • Reactivity : The sulfonyl group is a stronger electron-withdrawing group, enhancing the leaving ability of the bromomethyl group in SN2 reactions.
    • Applications : Widely used in pharmaceutical synthesis (e.g., drug candidates targeting neurological disorders) due to its versatile reactivity .

(b) Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9)

  • Molecular Formula : C₁₄H₁₇BrO₂
  • Key Difference : A bromophenyl group and ester moiety replace the bromomethyl and ether groups.
  • Applications: Intermediate in synthesizing photoluminescent materials and bioactive molecules .

Ring Size Variants

(a) 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane (CAS 1250315-70-8)

  • Molecular Formula : C₁₂H₂₃BrO (identical to the cyclohexane variant)
  • Key Difference : Cyclopentane ring instead of cyclohexane.
  • Solubility: Reduced hydrophobicity compared to the cyclohexane derivative due to smaller ring size .

Data Tables

Table 1: Physical and Structural Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane C₁₂H₂₃BrO 263.21 Bromomethyl, ether
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane C₁₂H₂₃BrO 263.21 Bromomethyl (position 1), ether (position 2)
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 Bromomethyl, sulfonyl

Biological Activity

1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane, with the CAS number 1343582-19-3, is a halogenated organic compound that has garnered interest in various fields, including medicinal chemistry and synthetic organic chemistry. This article delves into its biological activity, potential applications, and relevant research findings.

The molecular formula of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane is C14H27BrOC_{14}H_{27}BrO, with a molecular weight of 291.27 g/mol. The compound's structure features a bromomethyl group and an ether linkage, which may influence its reactivity and biological interactions.

PropertyValue
CAS Number1343582-19-3
Molecular FormulaC14H27BrO
Molecular Weight291.27 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. Studies on similar brominated compounds suggest potential efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, brominated cyclohexane derivatives have shown activity against Staphylococcus aureus and Escherichia coli, which could be extrapolated to assess the activity of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane in similar contexts .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated cyclohexanes have been studied extensively, with some derivatives demonstrating selective toxicity towards cancer cells. For example, compounds with similar structural features have been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . Further investigation into the specific mechanisms of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane could reveal its potential as an anticancer agent.

Neuroactive Effects

Some studies have suggested that brominated compounds can interact with neurotransmitter systems, potentially influencing neurological functions. For instance, certain brominated cyclohexanes have been shown to modulate GABAergic activity, which could lead to anxiolytic or sedative effects. This area warrants further research to evaluate whether 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane exhibits similar neuroactive properties .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various halogenated compounds, a derivative structurally related to 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane was tested against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the alkyl chain length and branching could enhance biological activity .

Case Study 2: Cytotoxicity Assessment

A comparative analysis of several brominated cyclohexanes revealed that specific substitutions on the cyclohexane ring significantly impacted cytotoxicity in human cancer cell lines. The study found that compounds with longer alkyl chains exhibited increased potency in inducing apoptosis, indicating a potential pathway for enhancing the efficacy of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane as an anticancer agent .

Q & A

Q. What are the primary synthetic routes for 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane, and how do reaction conditions influence product purity?

The synthesis typically involves two key steps: (1) introduction of the (4-methylpentan-2-yl)oxy group via nucleophilic substitution or etherification, and (2) bromination at the methyl position. For example, homologation reactions using bromomethyl intermediates (e.g., 1-(bromomethyl)-4-methoxybenzene in ) suggest that alkylation of cyclohexanol derivatives followed by bromination (e.g., using PBr₃ or NBS) may be viable. Reaction conditions such as solvent polarity (e.g., THF vs. DCM), temperature (0°C to reflux), and stoichiometry of brominating agents significantly impact yield and purity. Side reactions like elimination or over-bromination can occur if temperature control is inadequate .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. The (4-methylpentan-2-yl)oxy group’s methyl branches and cyclohexane ring protons will show distinct splitting patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns.
  • X-ray Crystallography : Tools like SHELX () resolve stereochemistry and confirm spatial arrangement of bulky substituents.
  • HPLC : Quantifies purity, especially if polar byproducts (e.g., diols from hydrolysis) are present .

Q. How does steric hindrance from the (4-methylpentan-2-yl)oxy group influence reactivity in substitution reactions?

The branched ether group creates steric bulk near the bromomethyl site, slowing SN2 reactions but favoring SN1 mechanisms in polar protic solvents. For example, nucleophilic substitution with amines or thiols may require elevated temperatures or catalysts (e.g., KI in acetone) to overcome steric barriers. Computational tools like AutoDock4 ( ) can model steric effects to predict reaction pathways .

Advanced Research Questions

Q. How can computational modeling (e.g., docking or MD simulations) predict this compound’s interactions in catalytic or biological systems?

  • AutoDock4 (): Models ligand-receptor binding by accounting for flexibility in the bromomethyl group and ether side chain.
  • UCSF Chimera (): Visualizes steric clashes in enzyme active sites or supramolecular assemblies.
  • DFT Calculations : Predicts electronic effects of the bromine atom on reaction intermediates (e.g., carbocation stability in SN1).
    Example: Docking studies might reveal that the bulky ether group prevents binding to narrow enzymatic pockets, guiding derivatization strategies .

Q. How should researchers resolve contradictions in reported reaction yields for bromomethylcyclohexane derivatives?

Discrepancies often arise from:

  • Impurity in starting materials (e.g., cyclohexanol vs. cyclohexene oxide precursors).
  • Solvent choice : Polar aprotic solvents (DMF) may stabilize intermediates better than non-polar solvents.
  • Catalyst variability : Use of phase-transfer catalysts (e.g., TBAB) can improve interfacial reactions.
    Validate via controlled replicate experiments and cross-reference with high-quality datasets (e.g., PubChem, ). Contradictions in elimination vs. substitution ratios () can be resolved by kinetic studies under inert atmospheres .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

  • Directed C-H activation : Use directing groups (e.g., carbonyls) to steer functionalization away from the bromomethyl site.
  • Protection/Deprotection : Temporarily protect the ether group (e.g., silylation) before bromine substitution.
  • Microwave-assisted synthesis : Enhances selectivity by reducing reaction time and side-product formation.
    Case study: demonstrates high regioselectivity (>20:1) in C–C insertion reactions using diazo compounds, attributed to steric and electronic tuning .

Methodological Considerations Table

AspectKey Tools/MethodsReferences
Synthesis Alkylation, bromination, homologation
Characterization NMR, X-ray (SHELX), HRMS
Computational Study AutoDock4, UCSF Chimera, DFT
Troubleshooting Controlled replicates, kinetic analysis

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